N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
CAS No.:
Cat. No.: VC14811215
Molecular Formula: C22H23N5O3
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N5O3 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | N-[1-(2-methoxyethyl)indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
| Standard InChI | InChI=1S/C22H23N5O3/c1-30-15-14-26-13-11-16-18(8-4-9-20(16)26)23-21(28)10-5-12-27-22(29)17-6-2-3-7-19(17)24-25-27/h2-4,6-9,11,13H,5,10,12,14-15H2,1H3,(H,23,28) |
| Standard InChI Key | NOOWPQBQAACSCQ-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Introduction
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that combines an indole moiety with a benzotriazine derivative. This unique structural combination is of significant interest in medicinal chemistry due to its potential biological activities and interactions with biological macromolecules.
Key Characteristics:
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Molecular Formula: C22H23N5O3
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Molecular Weight: Approximately 377.4 g/mol (though reported as 405.4 g/mol in some sources, which may be due to variations in calculation or measurement methods)
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Structural Features: The compound includes both indole and benzotriazine rings, which are known for their diverse biological activities.
Synthesis Methods
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often require careful control of reaction conditions to ensure high purity and yield.
Common Techniques:
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Continuous Flow Chemistry: This method can enhance yield and purity while minimizing reaction times, making it suitable for large-scale production.
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Amide Bond Formation: This is a crucial step in synthesizing compounds with similar structures, often involving coupling reactions between indole and benzotriazine derivatives.
Biological Activities and Potential Applications
Preliminary studies suggest that N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide may exhibit various biological activities due to its ability to interact with biological pathways, including enzyme inhibition and receptor modulation.
Potential Applications:
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Medicinal Chemistry: The compound's unique structure makes it a candidate for further research in developing therapeutic agents.
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Pharmacology: Its interactions with biological macromolecules could lead to therapeutic effects by modulating signaling pathways related to cell growth and apoptosis.
Data Table: Comparison of Indole Derivatives
| Compound Name | Molecular Weight (g/mol) | Potential Biological Activities |
|---|---|---|
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | 377.4 | Anticancer, Antiviral, Antimicrobial |
| 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide | 361.4 | Enzyme Inhibition, Receptor Modulation |
| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methoxy-1H-indol-1-yl)propanamide | 391.5 | Antiviral, Anticancer, Antimicrobial |
Future Directions:
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In-depth Biological Evaluation: Detailed in vitro and in vivo studies to assess its efficacy and safety.
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Structural Modifications: Exploring derivatives with enhanced biological activity or improved pharmacokinetic properties.
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